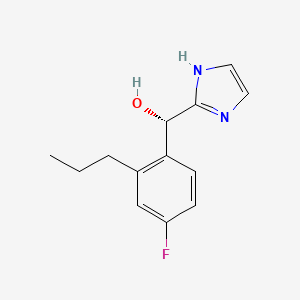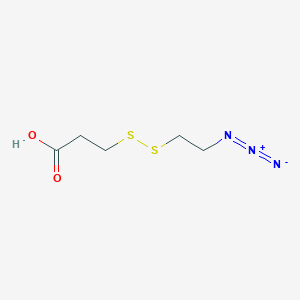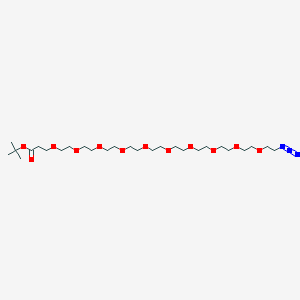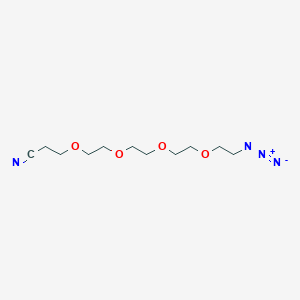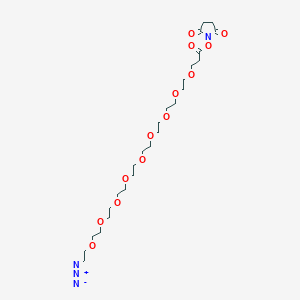
アンチマイシンA3
説明
Antimycin A3 is a member of the antimycin family, a group of antibiotics produced by various species of the genus Streptomyces . These compounds are known for their potent inhibitory effects on aerobic respiration, making them valuable in both scientific research and industrial applications . Antimycin A3, specifically, is more polar than other members of the antimycin family, such as antimycin A1 and antimycin A2 .
科学的研究の応用
Antimycin A3 has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
Antimycin A3 plays a crucial role in biochemical reactions by binding to the Q (inner) site of mitochondrial complex III (cytochrome bc1). This binding inhibits mitochondrial respiration by blocking the electron transport chain, specifically the reduction of ubiquinone to ubiquinol . Antimycin A3 also inhibits ATP-citrate lyase and stimulates the production of reactive oxygen species . In molecular modeling studies, antimycin A3 binds to a mutant form of Bcl-2, indicating its interaction with proteins involved in apoptosis .
Cellular Effects
Antimycin A3 has profound effects on various types of cells and cellular processes. By inhibiting mitochondrial respiration, it disrupts ATP production, leading to a decrease in cellular energy levels . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, antimycin A3 induces the production of reactive oxygen species, which can lead to oxidative stress and subsequent cellular damage . Additionally, it has been shown to affect the translocation of glucose transporter 1 to the plasma membrane in vascular endothelial cells under hypoxic conditions .
Molecular Mechanism
The molecular mechanism of action of antimycin A3 involves its binding to the Qi site of cytochrome c reductase in mitochondrial complex III . This binding inhibits the reduction of ubiquinone to ubiquinol, thereby disrupting the Q-cycle of enzyme turnover and the entire electron transport chain . As a result, ATP production is halted, leading to a cascade of cellular effects. Antimycin A3 also interacts with other biomolecules, such as ATP-citrate lyase and Bcl-2, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of antimycin A3 change over time. The compound is relatively stable, but its inhibitory effects on mitochondrial respiration can lead to long-term cellular dysfunction . Studies have shown that antimycin A3’s binding to complex III is essentially irreversible, meaning its effects persist even after the compound is removed . Over time, cells exposed to antimycin A3 may exhibit increased oxidative stress and damage due to the sustained production of reactive oxygen species .
Dosage Effects in Animal Models
The effects of antimycin A3 vary with different dosages in animal models. At low doses, antimycin A3 effectively inhibits mitochondrial respiration without causing significant toxicity . At higher doses, the compound can induce severe oxidative stress, cellular damage, and even cell death . These toxic effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Antimycin A3 is involved in several metabolic pathways, primarily through its inhibition of mitochondrial complex III . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species . Additionally, antimycin A3 affects the cyclic electron flow in photosynthetic organisms, further illustrating its impact on metabolic processes .
Transport and Distribution
Within cells and tissues, antimycin A3 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments . The compound’s higher diffusion coefficient in agar suggests it can effectively penetrate cellular membranes . Once inside the cell, antimycin A3 accumulates in mitochondria, where it exerts its inhibitory effects on complex III .
Subcellular Localization
Antimycin A3 primarily localizes to the mitochondria, where it inhibits the electron transport chain . This subcellular localization is crucial for its function, as it allows the compound to directly interact with mitochondrial complex III. Additionally, antimycin A3’s effects on glucose transporter 1 translocation to the plasma membrane under hypoxic conditions highlight its influence on other cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antimycin A3 involves a series of complex chemical reactions. An improved synthesis method includes the lactonization of 3-O-benzyl or 3-O-isovaleryl derivatives of (2R, 3R, 4S)-4-(N-benzyloxycarbonyl-L-threonyloxy)-2-butyl-3-hydroxypentanoic acid . This process involves several steps, including acid hydrolysis, reduction with sodium borohydride, tritylation, acylation, detritylation, oxidation, and de-t-butylation . The final lactonization step is activated with silver perchlorate to form the nine-membered dilactone derivative, which is then deprotected to yield antimycin A3 .
Industrial Production Methods: Industrial production of antimycin A3 typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions: Antimycin A3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Chromium trioxide-acetic acid-pyridine is commonly used for oxidation reactions.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Various acylation reactions are performed using N-benzyloxycarbonyl-O-t-butyl-L-threonine.
Major Products: The major products formed from these reactions include various derivatives of antimycin A3, which are used for further synthetic applications .
作用機序
Antimycin A3 exerts its effects by binding to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle in the mitochondrial electron transport chain leads to the inhibition of oxidative phosphorylation, ultimately impairing cellular respiration . The production of ROS from damaged mitochondria further contributes to its inhibitory effects on cell growth .
類似化合物との比較
- Antimycin A1
- Antimycin A2
- Antimycin A4
Comparison: Antimycin A3 is more polar than antimycin A1 and antimycin A2 but less polar than antimycin A4 . This polarity difference affects its solubility and interaction with biological membranes. Additionally, antimycin A3 has been found to have unique inhibitory effects on mitochondrial respiration compared to its analogs .
Antimycin A3 stands out due to its specific binding affinity to the Qi site of cytochrome c reductase, making it a valuable tool in studies of mitochondrial function and cellular respiration .
特性
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVXUMVNWSNIG-PDPGNHKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037189 | |
| Record name | Antimycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116095-17-1, 522-70-3, 58239-09-1 | |
| Record name | Antimycin A3b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimycin A3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Antimycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMYCIN A3B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Purothionin AII | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


